3-(5-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}-2-FURYL)BENZOIC ACID
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Overview
Description
3-(5-{[2,4,6-Trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-furyl)benzoic acid is a complex organic compound with a unique structure that combines a benzoic acid moiety with a furan ring and a pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[2,4,6-Trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-furyl)benzoic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrimidine derivative: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidine ring.
Attachment of the furan ring: The furan ring is introduced through a condensation reaction with the pyrimidine derivative.
Formation of the benzoic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-{[2,4,6-Trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-furyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(5-{[2,4,6-Trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-furyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Industry: The compound is investigated for its potential use in the development of new catalysts and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-{[2,4,6-Trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-furyl)benzoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-{[2,4,6-Trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-furyl)benzoate
- 3-(5-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-furyl)benzoic acid
Uniqueness
3-(5-{[2,4,6-Trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-furyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6/c19-13-11(14(20)18-16(23)17-13)7-10-4-5-12(24-10)8-2-1-3-9(6-8)15(21)22/h1-7H,(H,21,22)(H2,17,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDLGUNFIBSTDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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